molecular formula C11H19NO3 B1607558 4-(Cycloheptylamino)-4-oxobutanoic acid CAS No. 545349-11-9

4-(Cycloheptylamino)-4-oxobutanoic acid

Cat. No.: B1607558
CAS No.: 545349-11-9
M. Wt: 213.27 g/mol
InChI Key: XSJLCCURWNGWTP-UHFFFAOYSA-N
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Description

Contemporary Significance in Organic and Medicinal Chemistry Research

The significance of 4-(cycloheptylamino)-4-oxobutanoic acid in modern research is largely inferred from the well-established importance of its constituent functional groups. Succinic acid and its derivatives are recognized as crucial platform chemicals, with applications ranging from being precursors for various chemicals to serving as raw materials for bio-based polymers. news-medical.net The anilide of succinic acid, for instance, has been explored for its potential biological activities.

The core structure of this compound, an N-substituted succinamic acid, is a common scaffold in medicinal chemistry. The introduction of a cycloheptyl group, a lipophilic moiety, can significantly influence a molecule's pharmacokinetic properties, such as its ability to cross cell membranes. This strategy is often employed to enhance the biological activity of a parent compound. While direct research on the biological effects of this compound is not prevalent in publicly accessible literature, related oxobutanoic acid derivatives have been investigated for their anti-inflammatory properties. d-nb.info For example, a derivative featuring a difluorobiphenyl group was identified as a potent anti-arthritic agent with anti-inflammatory and immunomodulatory effects. d-nb.info

In the realm of organic synthesis, compounds of this class serve as versatile building blocks. The carboxylic acid and amide functionalities can be readily modified to create more complex molecular architectures. General methods for the synthesis of N-substituted succinimides, which are closely related precursors, are well-documented and often involve the reaction of succinic anhydride (B1165640) with a primary amine. mdpi.com

Historical Context and Preliminary Academic Explorations

The historical context of this compound is not marked by significant breakthroughs or extensive research narratives. Its existence is primarily documented in the catalogues of chemical suppliers. sigmaaldrich.comalfa-chemistry.comhit2lead.com The synthesis of related N-substituted succinimides, however, has been a subject of study for some time, with established protocols for their preparation. mdpi.com The general reaction involves the acylation of an amine with succinic anhydride, followed by cyclodehydration to form the imide. mdpi.com It is highly probable that the synthesis of this compound would proceed through a similar, straightforward amidation of succinic anhydride with cycloheptylamine (B1194755).

While specific early explorations of this compound are not readily found in academic journals, the broader class of succinic acid derivatives has been a cornerstone of organic chemistry for over a century. The preparation of 4-(4-methylphenyl)-4-oxobutanoic acid, for instance, is a known reaction used in undergraduate organic chemistry synthesis, employing a Friedel–Crafts reaction. smolecule.com

Current Research Gaps and Emerging Trajectories for this compound

The most significant research gap concerning this compound is the near-complete absence of dedicated studies on its biological activity and potential applications. While its structural relatives have shown promise in areas like inflammation, there is no published data to confirm or deny similar properties for this specific compound.

Emerging research trajectories could therefore focus on several key areas:

Biological Screening: A thorough investigation into the biological effects of this compound is warranted. This could include screening for anti-inflammatory, anticancer, antimicrobial, and other pharmacological activities. The lipophilic cycloheptyl group may confer unique properties compared to other N-substituted succinamic acids.

Synthetic Methodology: While the synthesis is likely straightforward, optimizing reaction conditions and exploring novel, greener synthetic routes could be a valuable academic pursuit.

Materials Science: The potential for this molecule to act as a monomer or a building block for novel polymers or materials remains unexplored. Its bifunctional nature, with both a carboxylic acid and an amide, could be leveraged to create new materials with interesting properties.

Structural and Conformational Analysis: Detailed studies of the compound's solid-state structure and conformational dynamics in solution could provide valuable insights for potential drug design and materials science applications.

Purpose and Scope of In-Depth Academic Investigation

An in-depth academic investigation of this compound would serve to fill the existing knowledge void and potentially uncover novel applications for this molecule. The primary purpose of such an investigation would be to systematically characterize its chemical, physical, and biological properties.

The scope of such a study should encompass:

Synthesis and Characterization: Detailed reporting and optimization of the synthetic route to produce high-purity this compound, followed by comprehensive spectroscopic and crystallographic characterization.

Pharmacological Profiling: A broad-based screening of its biological activities, followed by more focused studies on any identified "hits." This would involve in vitro and potentially in vivo models to assess its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds with variations in the cycloalkyl group and other parts of the molecule to understand the relationship between chemical structure and biological activity.

Application in Materials Science: Exploration of its use as a monomer in polymerization reactions or as a component in the formation of self-assembled materials.

By systematically addressing these areas, the academic community can move this compound from a mere catalogue entry to a well-understood chemical entity with potentially valuable applications.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃ alfa-chemistry.com
Molecular Weight 213.28 g/mol alfa-chemistry.com
CAS Number 545349-11-9 sigmaaldrich.comalfa-chemistry.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.comhit2lead.com
Boiling Point (Predicted) 449.8 °C at 760 mmHg alfa-chemistry.com
Flash Point (Predicted) 225.8 °C alfa-chemistry.com
Density (Predicted) 1.11 g/cm³ alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cycloheptylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(7-8-11(14)15)12-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLCCURWNGWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387893
Record name 4-(cycloheptylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545349-11-9
Record name 4-(cycloheptylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Cycloheptylamino 4 Oxobutanoic Acid

Retrosynthetic Analyses and Strategic Chemical Synthesis Approaches

A retrosynthetic analysis of 4-(cycloheptylamino)-4-oxobutanoic acid reveals a straightforward and logical approach to its synthesis. The target molecule contains an amide linkage and a carboxylic acid functional group. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable bond formation strategy in organic synthesis.

This disconnection leads to two key synthons: a cycloheptylaminium ion and a succinic acid-derived acyl cation. These synthons, in turn, correspond to the readily available starting materials: cycloheptylamine (B1194755) and succinic anhydride (B1165640). The reaction between a primary amine and a cyclic anhydride is a well-established method for the regioselective formation of a mono-amido carboxylic acid. stackexchange.com

The forward synthesis, therefore, involves the nucleophilic attack of the primary amine (cycloheptylamine) on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the desired this compound. stackexchange.com This approach is highly efficient as it typically proceeds with high atom economy, with the only theoretical byproduct being a molecule of water if the reaction were to proceed to the corresponding imide under harsher conditions.

Optimization of Synthetic Pathways for this compound

The optimization of the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness, particularly for larger-scale production.

Catalytic Systems in Stereoselective and Chemo-selective Synthesis

While the direct reaction between succinic anhydride and cycloheptylamine can proceed without a catalyst, the use of catalytic systems can enhance the reaction rate and selectivity under milder conditions. For amidation reactions, various catalysts have been explored. Boronic acids, for instance, have been shown to catalyze the amidation of carboxylic acids by activating the carboxylic acid group. catalyticamidation.info Although not specifically documented for this exact reaction, the principles suggest that a boronic acid catalyst could facilitate the reaction between succinic acid (formed in situ from the anhydride) and cycloheptylamine.

Organocatalysts, such as certain phosphine (B1218219) oxides or tropone (B1200060) derivatives, have also been employed in direct amidation reactions. mdpi.com These catalysts operate through different mechanisms to activate the carboxylic acid or the amine, promoting amide bond formation. The choice of catalyst would depend on the desired reaction conditions and the need to avoid side reactions.

Reaction Condition Optimization (e.g., Temperature, Pressure, Solvent Effects)

The optimization of reaction conditions plays a pivotal role in the synthesis of this compound.

Temperature: The reaction is typically exothermic and can often be conducted at room temperature. researchgate.net However, gentle heating may be employed to increase the reaction rate, especially if less reactive solvents are used. Excessive heat should be avoided to prevent the dehydration of the product to the corresponding succinimide (B58015). stackexchange.com

Pressure: For this type of reaction, atmospheric pressure is generally sufficient.

Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetone, 1,4-dioxane, and ethyl acetate (B1210297) are often suitable for this reaction. researchgate.netresearchgate.net They can effectively dissolve the starting materials and facilitate the nucleophilic attack. The use of a solvent also helps to control the reaction temperature. Research on the amidation of succinic anhydride with 2-aminothiazole (B372263) has shown that the reaction proceeds in various polar organic solvents. researchgate.net

A comparative study of different solvents for the synthesis of this compound could be tabulated as follows:

SolventTypical TemperatureExpected Outcome
Ethyl AcetateRoom TemperatureGood for selective mono-acylation. researchgate.net
AcetoneRoom Temperature - RefluxCommonly used, may require heating to go to completion. researchgate.net
1,4-DioxaneRoom Temperature - RefluxAnother suitable polar aprotic solvent. researchgate.net
Chloroform (B151607)RefluxCan be used, but may require heating. researchgate.net

Yield Enhancement and Chromatographic Purity Improvement Protocols

To enhance the yield, an excess of one of the reactants, typically the less expensive one, can be used to drive the reaction to completion. After the reaction, the product can be isolated by precipitation by changing the solvent polarity or by acidification to reduce its solubility.

For purity improvement, column chromatography is a standard method. researchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents like dichloromethane (B109758) and methanol) is critical for effective separation of the product from any unreacted starting materials or byproducts. nih.gov Recrystallization from a suitable solvent system can also be an effective purification method.

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

The molecule this compound itself is achiral as it does not possess a stereocenter. Therefore, enantioselective synthesis or chiral resolution is not applicable to the final compound. However, if a chiral amine or a chiral derivative of succinic acid were used as a starting material, the resulting product would be chiral. In such hypothetical cases, enantioselective synthesis would aim to produce a single enantiomer.

For a racemic mixture of a chiral analogue, chiral resolution techniques could be employed. These methods include:

Diastereomeric Salt Formation: Reaction with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different physical properties. rsc.org

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. nih.govmdpi.com

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be effectively applied to the synthesis of this compound to make the process more environmentally benign.

Atom Economy: The direct reaction of succinic anhydride with cycloheptylamine has a high atom economy, as all the atoms of the reactants are incorporated into the product.

Use of Safer Solvents: Choosing greener solvents like ethyl acetate, which is derived from biomass, over more hazardous solvents like chloroform is a key green chemistry consideration. researchgate.net Water could also be explored as a solvent, although the solubility of the starting materials might be a limiting factor.

Energy Efficiency: Conducting the reaction at ambient temperature reduces energy consumption. researchgate.net

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric ones. catalyticamidation.infomdpi.com Developing an efficient catalytic system would be a significant step towards a greener synthesis.

Mechanochemistry: A solvent-free approach, such as mechanochemical synthesis, could be explored. The reaction between succinic anhydride and 2-aminothiazole has been shown to be more efficient under mechanochemical conditions compared to traditional solution-based synthesis. researchgate.net This avoids the use of solvents altogether, reducing waste and simplifying work-up procedures.

A summary of potential green chemistry improvements is presented in the table below:

Green Chemistry PrincipleApplication to Synthesis
High Atom EconomyInherent to the reaction of an anhydride with an amine.
Use of Greener SolventsEmploying ethyl acetate or exploring water as a solvent.
Energy EfficiencyOptimizing the reaction to proceed at ambient temperature.
CatalysisDeveloping a recyclable catalyst to replace stoichiometric reagents.
Waste ReductionExploring solvent-free mechanochemical synthesis. researchgate.net

Chemical Derivatization and Analog Development Based on 4 Cycloheptylamino 4 Oxobutanoic Acid

Systematic Structural Modifications at the Cycloheptylamino Moiety

The N-cycloheptyl group plays a significant role in defining the lipophilicity and steric profile of the parent molecule. Modifications to this moiety can profoundly influence how the molecule interacts with its biological target. Strategies often involve altering the ring size, introducing substituents, or replacing the ring system entirely to probe the specific requirements of the binding pocket.

Key modifications include:

Ring Size Variation: Altering the cycloalkane ring size to be smaller (e.g., cyclopentyl, cyclohexyl) or larger (e.g., cyclooctyl) can determine the optimal ring dimension for target engagement. A smaller ring may fit into a more constrained pocket, while a larger, more flexible ring might provide additional beneficial hydrophobic interactions.

Alicyclic Substitution: Introducing substituents onto the cycloheptyl ring can explore specific interactions within the binding site. For example, adding polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding opportunities. Conversely, adding small non-polar groups like methyl (-CH3) can probe for small lipophilic pockets.

Ring Replacement: Replacing the cycloheptyl ring with other cyclic structures can drastically alter the compound's properties. Aromatic rings (e.g., phenyl, benzyl) can introduce potential for pi-stacking interactions. Heterocyclic rings (e.g., piperidinyl, morpholinyl) can modulate aqueous solubility and introduce hydrogen bond acceptors or donors, which can be critical for molecular recognition. nih.gov Such changes are fundamental in scaffold hopping and exploring new intellectual property space. mdpi.com

Below is a table of representative structural modifications at the cycloheptylamino moiety.

Table 1: Examples of Structural Modifications at the Cycloheptylamino Moiety
Compound ID Modification Description Rationale for Synthesis
A-01 Replacement of cycloheptyl with cyclohexyl To assess the impact of reduced ring size and lipophilicity on activity.
A-02 Replacement of cycloheptyl with cyclooctyl To evaluate the effect of increased ring size, flexibility, and lipophilicity.
A-03 Introduction of a 4-hydroxyl group on the cycloheptyl ring To introduce a hydrogen bond donor/acceptor and increase polarity.
A-04 Replacement of cycloheptyl with a phenyl ring To explore potential for aromatic interactions (e.g., pi-stacking) within the binding site.

| A-05 | Replacement of cycloheptyl with a piperidin-4-yl group | To introduce a basic nitrogen atom, potentially increasing solubility and allowing for salt formation. nih.gov |

Variations of the 4-oxobutanoic acid Scaffold

The 4-oxobutanoic acid (succinic acid) portion of the molecule provides a carboxylic acid functional group, which is often crucial for target interaction through ionic bonds or hydrogen bonding. numberanalytics.com However, modifying this scaffold can lead to improvements in metabolic stability, cell permeability, and binding affinity.

Common variations include:

Chain Length Homologation: The length of the dicarboxylic acid chain can be altered. Shortening the chain to a malonic acid derivative (3-oxo-propanoid acid) or elongating it to glutaric (5-oxo-pentanoic) or adipic (6-oxo-hexanoic) acid derivatives can optimize the distance between the amide and the terminal carboxylate.

Introduction of Rigidity: Introducing conformational constraints, such as a double bond to form a butenoic acid derivative, can lock the molecule into a more bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

Bioisosteric Replacement: The carboxylic acid group can be replaced by other acidic functional groups, known as bioisosteres, to modulate pKa, improve oral bioavailability, or enhance metabolic stability. numberanalytics.com Common bioisosteres for carboxylic acids include tetrazole, hydroxamic acid, or acyl sulfonamide groups. These groups can often mimic the hydrogen bonding and electrostatic profile of the original carboxylate.

The table below outlines potential modifications to the 4-oxobutanoic acid scaffold.

Table 2: Examples of Variations of the 4-oxobutanoic acid Scaffold
Compound ID Modification Description Rationale for Synthesis
B-01 Chain elongation to 5-(cycloheptylamino)-5-oxopentanoic acid To increase the distance between the amide and carboxylate functional groups.
B-02 Chain shortening to 3-(cycloheptylamino)-3-oxopropanoic acid To decrease the distance between the amide and carboxylate functional groups.
B-03 Introduction of a cis-double bond (Z)-4-(cycloheptylamino)-4-oxobut-2-enoic acid To introduce conformational rigidity and explore the geometric requirements of the binding site.
B-04 Bioisosteric replacement of carboxylic acid with a 1H-tetrazol-5-yl group To improve metabolic stability and potentially enhance oral absorption while maintaining an acidic proton.

| B-05 | Conversion of carboxylic acid to a hydroxamic acid | To introduce a potential metal-chelating group and alter the hydrogen bonding pattern. |

Synthesis of Conjugates and Novel Prodrug Forms of 4-(Cycloheptylamino)-4-oxobutanoic acid

Carboxylic acids often exhibit poor membrane permeability due to their ionization at physiological pH, which can limit bioavailability. researchgate.net Prodrug strategies are frequently employed to temporarily mask the polar carboxylic acid group, typically as an ester, which can be cleaved in vivo by esterase enzymes to release the active parent drug. ebrary.net

Key prodrug and conjugate approaches include:

Simple Ester Prodrugs: Formation of simple alkyl esters (e.g., methyl, ethyl) can increase lipophilicity and improve passive diffusion across cell membranes. The synthesis is typically a straightforward esterification of the carboxylic acid.

Bioreversible Ester Prodrugs: More sophisticated esters, such as acyloxyalkyl esters (e.g., pivaloyloxymethyl or POM), are designed for efficient cleavage by esterases, ensuring rapid release of the active drug inside the body. researchgate.net

Amino Acid Conjugates: Conjugating the carboxylic acid to an amino acid via an amide bond can create a molecule that is recognized by amino acid transporters, potentially hijacking these systems for active transport into cells. ebrary.net

Polymer Conjugation: Attaching the molecule to a polymer like polyethylene (B3416737) glycol (PEG) can improve solubility, extend the circulating half-life, and reduce immunogenicity.

A selection of potential prodrugs and conjugates is presented in the table below.

Table 3: Examples of Prodrugs and Conjugates
Compound ID Modification/Conjugate Synthetic Approach Rationale
C-01 Methyl ester prodrug Fischer esterification with methanol (B129727) and acid catalyst. Simple masking of the carboxylic acid to increase lipophilicity.
C-02 Pivaloyloxymethyl (POM) ester prodrug Reaction with chloromethyl pivalate (B1233124) in the presence of a base. Creation of a prodrug with enhanced lability to in vivo esterases. researchgate.net
C-03 Glycine-amide conjugate Standard peptide coupling (e.g., using EDC/HOBt) with glycine (B1666218) methyl ester, followed by ester hydrolysis. To potentially target amino acid transporters for improved cellular uptake. ebrary.net

| C-04 | PEG conjugate | Activation of the carboxylic acid and reaction with an amino-terminated PEG polymer. | To improve solubility and increase the in vivo half-life of the compound. |

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

To systematically explore how structural changes affect biological activity, compound libraries are designed and synthesized. researchgate.net For this compound, a combinatorial library approach can be highly effective. This involves reacting a set of diverse amines with succinic anhydride (B1165640) (or a derivative) to generate a library of amide-carboxylic acids. These intermediates can then be further diversified, for example, by esterification. This allows for the rapid generation of many analogs, enabling comprehensive Structure-Activity Relationship (SAR) studies. mdpi.comnih.gov

A typical synthetic plan for a library would involve:

Amide Formation: A diverse set of primary and secondary amines (alicyclic, aromatic, heterocyclic) are reacted with succinic anhydride in a parallel format to generate a library of N-substituted succinamic acids.

Diversification (Optional): The resulting library of carboxylic acids can be subjected to a second reaction, such as esterification with a library of alcohols or amidation with a library of amines, to create a larger and more diverse final compound library.

This approach allows for the systematic evaluation of how substitutions at both the "amine" and "acid" ends of the molecule contribute to its biological profile. nih.govnih.gov

The table below illustrates a small subset of a potential compound library designed for SAR studies.

Table 4: Representative Subset of a Compound Library for SAR Studies
Compound ID Amine Moiety (R-NH2) Acid Moiety Modification Rationale for Inclusion in Library
L-01 Cyclopentylamine Unmodified Carboxylic Acid Probes effect of smaller alicyclic ring.
L-02 Cyclohexylamine Unmodified Carboxylic Acid Standard alicyclic reference compound.
L-03 Aniline (B41778) Unmodified Carboxylic Acid Introduces an aromatic ring system.
L-04 Benzylamine Unmodified Carboxylic Acid Introduces a flexible aromatic substituent.
L-05 Cyclohexylamine Methyl Ester Evaluates effect of esterification on the cyclohexyl analog.
L-06 Aniline Methyl Ester Evaluates effect of esterification on the aniline analog.
L-07 Cyclohexylamine Tetrazole Bioisostere Tests bioisosteric replacement on a standard analog.

| L-08 | Aniline | Tetrazole Bioisostere | Tests bioisosteric replacement on an aromatic analog. |

In Vitro and in Silico Biological Activity Profiling of 4 Cycloheptylamino 4 Oxobutanoic Acid

Target Identification and Validation Methodologies

There is no available research detailing the specific biological targets of 4-(Cycloheptylamino)-4-oxobutanoic acid. Methodologies for identifying and validating potential protein targets are standard in drug discovery and chemical biology, but their application to this specific compound has not been documented in scientific literature.

Enzyme Inhibition and Activation Assays

No studies have been published that investigate the inhibitory or activating effects of this compound on any specific enzymes. Such assays are crucial for understanding a compound's mechanism of action and its potential therapeutic applications.

Receptor Binding and Ligand Affinity Studies

Information regarding the binding affinity of this compound to any cellular receptors is not available in the current body of scientific literature. These studies would be necessary to determine if the compound acts as an agonist or antagonist at specific receptors.

Investigation of Cellular Signaling Pathways Modulated by this compound

The impact of this compound on cellular signaling pathways has not been characterized in any published research. The following subsections represent key areas of investigation for which no data currently exists for this compound.

Angiogenesis Pathway Modulation

There are no available studies on the effect of this compound on the angiogenesis pathway. Research in this area would typically involve assays to measure the compound's influence on endothelial cell proliferation, migration, and tube formation.

Anti-infection Mechanisms and Modalities

The potential anti-infective properties of this compound have not been investigated. Studies to determine its efficacy against bacteria, fungi, viruses, or parasites are absent from the scientific record.

Apoptosis Induction and Regulation in Cellular Models

There is no published evidence to suggest that this compound can induce or regulate apoptosis in any cell line. Such studies would typically involve assays for caspase activity, DNA fragmentation, and changes in mitochondrial membrane potential.

Cellular Assays for Functional Characterization

Cellular Migration, Invasion, and Adhesion StudiesSimilarly, there are no accessible research findings that characterize the effect of this compound on cellular migration, invasion, or adhesion.

Without primary research data, it is not possible to provide an accurate and informative article as per the user's request. Further research would be required to be conducted on this compound to determine its biological properties.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The exploration of novel therapeutic agents is increasingly driven by computational methodologies that provide significant insights into the molecular interactions underpinning biological activity. For the compound this compound, in silico techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting its binding affinity and stability with various protein targets. While specific experimental studies on the biological activity of this compound are not extensively documented in publicly available research, we can extrapolate the application of these computational methods based on studies of structurally similar compounds.

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a target protein. This computational technique models the interaction between a small molecule, such as this compound, and a macromolecule, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. A lower binding energy score typically indicates a more favorable and stable interaction.

Following molecular docking, molecular dynamics simulations offer a more dynamic and detailed view of the ligand-protein complex over time. These simulations apply the principles of classical mechanics to model the atomic-level movements and conformational changes of the system. By simulating the behavior of the complex in a virtual environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose, analyze the network of interactions, and calculate key parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and stability of the complex.

For a hypothetical analysis of this compound, a researcher would first identify potential protein targets based on the structural features of the compound. The presence of a carboxylic acid and an amide group suggests potential interactions with enzymes or receptors where hydrogen bonding and electrostatic interactions play a crucial role.

Hypothetical Molecular Docking and Dynamics Simulation Workflow:

Target Selection: Based on the chemical structure, potential targets could include enzymes involved in inflammatory pathways or metabolic processes.

Protein and Ligand Preparation: The three-dimensional structures of the target protein (obtained from databases like the Protein Data Bank) and this compound would be prepared. This involves adding hydrogen atoms, assigning charges, and minimizing their energy.

Molecular Docking: Docking software would be used to predict the binding mode of the compound within the active site of the target protein. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation: The most promising docked complex would be subjected to MD simulations. This would provide insights into the stability of the interaction over a simulated time period, typically in the nanosecond range.

The data generated from such simulations would be crucial for guiding further experimental validation, such as in vitro enzyme inhibition assays or cell-based functional assays.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of 4 Cycloheptylamino 4 Oxobutanoic Acid and Its Analogs

Quantitative Correlation of Structural Features with Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies on succinimide (B58015) derivatives have been instrumental in correlating their structural features with biological activities, primarily anticonvulsant effects. These studies mathematically model the relationship between the chemical structure of a compound and its biological activity. For succinimide analogs, key structural parameters such as lipophilicity, electronic effects, and steric factors have been shown to significantly influence their efficacy.

Research on various N-substituted succinimides has demonstrated that the nature of the substituent on the imide nitrogen plays a crucial role in determining the anticonvulsant profile. For instance, studies on a series of N-phenyl-substituted succinimides revealed that the addition of a sulfonamide group in the para-position significantly impacted their anticonvulsant effect. Further substitution with a halogen in the meta or ortho position was found to enhance activity against electroshock-induced seizures.

In the context of 4-(Cycloheptylamino)-4-oxobutanoic acid, the cycloheptyl group attached to the amide nitrogen is a key structural feature. The size and lipophilicity of this cycloalkyl group are critical determinants of its potential biological response. Larger alkyl or cycloalkyl substituents on the nitrogen atom can influence the compound's ability to cross the blood-brain barrier, a prerequisite for centrally acting agents. The following table illustrates the anticonvulsant activity of some N-substituted succinimide analogs, providing insight into the influence of the N-substituent on biological activity.

CompoundN-SubstituentMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)Neurotoxicity (% Motor Impairment at 100 mg/kg)
Analog 1Phenyl752550
Analog 22-Chlorophenyl1005075
Analog 3Benzyl50025
Analog 4Cyclohexyl806040

This table presents hypothetical data based on findings for analogous compounds to illustrate structure-activity relationships.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The pharmacophore for anticonvulsant activity in succinimide derivatives has been extensively studied. A generally accepted model includes several key features that are present in the structure of this compound. These essential pharmacophoric elements are:

A hydrophobic region: This is typically a lipophilic group that can interact with hydrophobic pockets in the target protein. In this compound, the cycloheptyl group serves as this hydrophobic moiety. The size and conformation of this group are critical for optimal interaction.

A hydrogen-bond acceptor/donor unit: The two carbonyl groups of the succinimide ring are potent hydrogen bond acceptors. The amide nitrogen can also act as a hydrogen bond donor. These interactions are crucial for anchoring the molecule in the binding site of its biological target.

An electron-donor atom: The oxygen atoms of the carbonyl groups can act as electron donors.

A distal aryl or alkyl group: While not always an aryl group, a substituent on the nitrogen atom is a common feature. The cycloheptyl group in the target compound fulfills this role.

The spatial arrangement of these elements is critical for biological activity. The succinimide ring provides a rigid scaffold that correctly orients the key pharmacophoric features for interaction with the receptor.

In Silico Prediction of Binding Modes and Molecular Interactions

In the absence of experimental crystal structures, in silico molecular docking studies serve as a powerful tool to predict the binding modes of ligands with their target proteins. For succinimide derivatives, a primary biological target is the T-type calcium channel. Molecular docking simulations of various N-substituted succinimides into the pore of the T-type calcium channel have provided valuable insights into their mechanism of action at a molecular level.

For this compound, a hypothetical docking study would likely show the following interactions:

The cycloheptyl group would be oriented towards a hydrophobic pocket within the channel protein, formed by non-polar amino acid residues. This hydrophobic interaction is a key driving force for binding.

The carbonyl groups of the butanoic acid moiety would form hydrogen bonds with polar amino acid residues lining the channel pore. These specific hydrogen bonds would contribute to the binding affinity and selectivity of the compound.

The carboxylic acid group could potentially form additional hydrogen bonds or ionic interactions with basic amino acid residues at the entrance of the binding pocket.

The following table summarizes the predicted binding energies and key interacting residues for a series of hypothetical N-cycloalkylsuccinimide analogs, derived from general knowledge of succinimide-protein interactions.

AnalogN-SubstituentPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Analog ACyclopentyl-6.8LEU, VAL, SER, THR
Analog BCyclohexyl-7.5LEU, VAL, PHE, SER, THR
Analog CCycloheptyl-7.9LEU, VAL, PHE, ILE, SER, THR
Analog DCyclooctyl-7.2LEU, VAL, ILE, SER

This table presents hypothetical data to illustrate the potential outcomes of in silico docking studies.

Elucidation of the Molecular Mechanism of Action in Biological Systems

The molecular mechanism of action for succinimide anticonvulsants is primarily attributed to their ability to modulate neuronal excitability. The most widely accepted mechanism is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.

Based on its structural similarity to known succinimide anticonvulsants, it is highly probable that this compound exerts its biological effects through the following mechanisms:

Inhibition of T-type Calcium Channels: The primary mechanism is likely the blockade of T-type calcium channels, leading to a reduction in neuronal hyperexcitability.

Modulation of other ion channels: While less established, some succinimide derivatives may also interact with other ion channels, such as voltage-gated sodium channels, which could contribute to a broader spectrum of anticonvulsant activity.

Effects on Neurotransmitter Systems: There is some evidence to suggest that certain succinimide analogs may influence neurotransmitter systems, although this is not considered their primary mode of action.

Further experimental validation is necessary to definitively elucidate the precise molecular mechanism of action of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cycloheptylamino 4 Oxobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including connectivity and chemical environment of atoms, can be established.

For 4-(Cycloheptylamino)-4-oxobutanoic acid, ¹H NMR spectroscopy would provide key information. The spectrum is expected to show distinct signals for the protons of the succinic acid moiety and the cycloheptyl ring. The two methylene (B1212753) groups (CH₂) of the succinate (B1194679) backbone are diastereotopic and would appear as complex multiplets, typically in the 2.4-2.8 ppm range. The proton on the amide nitrogen (-NH-) would likely appear as a broad signal, the chemical shift of which is highly dependent on solvent and concentration, but generally expected between 7.5 and 8.5 ppm. The cycloheptyl group would present a series of broad, overlapping multiplets in the aliphatic region (approximately 1.2-1.8 ppm), with the proton on the carbon attached to the nitrogen (the N-CH group) appearing as a distinct multiplet further downfield, around 3.8-4.2 ppm.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The two carbonyl carbons (C=O) of the amide and carboxylic acid groups are expected at the lowest field, typically between 170 and 180 ppm. The methylene carbons of the succinate chain would be found around 29-35 ppm. The carbons of the cycloheptyl ring would produce a set of signals in the 24-45 ppm range, with the carbon atom bonded to the nitrogen (C-N) appearing at a lower field (around 50 ppm) due to the deshielding effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0-12.0 (broad s)~178
Amide Carbonyl (-CONH-)N/A~173
Amide Proton (-NH-)7.5-8.5 (broad s)N/A
Succinate CH₂ (-CH₂COOH)2.5-2.7 (m)~31
Succinate CH₂ (-CH₂CONH-)2.4-2.6 (m)~33
Cycloheptyl CH (-CH-NH)3.8-4.2 (m)~50
Cycloheptyl CH₂ (adjacent to CH-NH)1.6-1.8 (m)~35
Other Cycloheptyl CH₂1.2-1.6 (m)24-28

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. organicchemistrydata.orgsigmaaldrich.comorganicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₁H₁₉NO₃), the calculated exact mass of the neutral molecule is 213.1365 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ with an m/z of 214.1438.

Beyond molecular ion confirmation, HRMS provides structural information through the analysis of fragmentation patterns. The most common cleavage in aliphatic amides is the rupture of the amide C-N bond. nih.govunl.pt For this compound, this would lead to two primary fragmentation pathways:

Formation of the succinoyl acylium ion (m/z 101.0239) resulting from the loss of the neutral cycloheptylamine (B1194755).

Formation of the protonated cycloheptylamine ion (m/z 114.1277) following the loss of the succinic anhydride (B1165640) precursor.

A McLafferty rearrangement, a characteristic fragmentation for compounds containing a carbonyl group and an accessible gamma-hydrogen, is also highly probable, which would lead to a characteristic peak at m/z 59 for primary amides. whitman.eduyoutube.com Analysis of these fragments allows for the confirmation of the connectivity between the succinic acid and cycloheptyl moieties.

Interactive Data Table: Predicted HRMS Fragments for C₁₁H₁₉NO₃

Fragment Ion Formula Calculated m/z Description
[M+H]⁺C₁₁H₂₀NO₃⁺214.1438Protonated parent molecule
[M+Na]⁺C₁₁H₁₉NNaO₃⁺236.1257Sodium adduct of parent molecule
[C₄H₅O₃]⁺C₄H₅O₃⁺101.0239Acylium ion from C-N bond cleavage
[C₇H₁₆N]⁺C₇H₁₆N⁺114.1277Protonated cycloheptylamine from C-N bond cleavage
[C₂H₅NO₂]⁺C₂H₅NO₂⁺75.0293Fragment from McLafferty rearrangement and subsequent cleavage

Note: The fragmentation pattern confirms the presence of both the cycloheptyl amine and succinic acid components within the molecule. unl.ptsemanticscholar.org

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-handed circularly polarized light. nih.gov It is a powerful technique for the study of chiral molecules.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, under normal conditions, it will not produce a CD signal. nih.govresearchgate.net The molecule is considered thermally achiral, as any transient chiral conformations of the cycloheptyl ring rapidly interconvert at room temperature. nih.gov

A CD signal could, in principle, be observed through induced chirality. synchrotron-soleil.fr This would occur if the molecule were placed in a chiral environment, such as by forming a complex with a chiral host molecule or by being adsorbed onto a chiral surface. nih.govsynchrotron-soleil.fr In such a scenario, the achiral molecule could adopt a preferred, non-racemic conformation that would then interact differentially with circularly polarized light. However, no such studies have been reported for this specific compound.

Applications of 4 Cycloheptylamino 4 Oxobutanoic Acid As a Chemical Building Block in Advanced Synthesis

Utility in the Synthesis of Complex Heterocyclic Compounds

There is a lack of specific literature detailing the use of 4-(Cycloheptylamino)-4-oxobutanoic acid in the synthesis of heterocyclic compounds. Generally, 4-oxobutanoic acid derivatives can be precursors to various heterocycles. For instance, related 4-aryl-4-oxobutanoic acids have been utilized in the synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones through reactions with aliphatic binucleophiles. These reactions often proceed via the formation of amide intermediates followed by dehydration and cyclization. However, no specific examples involving the cycloheptyl derivative could be identified.

Application in the Construction of Peptides and Peptidomimetics

No specific research was found that details the incorporation of this compound into peptide or peptidomimetic structures. The carboxylic acid moiety could, in principle, be coupled with amino acids or peptide fragments using standard peptide coupling reagents. The cycloheptyl group would introduce a bulky, lipophilic character to a peptide chain, potentially influencing its conformation and biological activity. However, without experimental data, its impact as a turn-inducer or a mimic of a specific amino acid side chain is unknown.

Role in the Total Synthesis of Natural Products and Bioactive Molecules

A review of the literature did not yield any instances of this compound being used as a key building block in the total synthesis of natural products or other bioactive molecules. The total synthesis of complex molecules often relies on readily available and well-characterized starting materials. The absence of this specific compound in reported synthetic routes suggests it is not a common or established precursor in this field.

Development of Novel Polymeric Materials and Functionalized Surfaces

There is no available research on the use of this compound in the development of polymeric materials or for the functionalization of surfaces. In theory, the carboxylic acid could be used to create polyester (B1180765) or polyamide materials, or it could be grafted onto surfaces to modify their properties. The cycloheptyl group could impart specific physical characteristics, such as hydrophobicity, to the resulting material. Nevertheless, no published studies have explored these potential applications.

Future Research Directions and Translational Perspectives for 4 Cycloheptylamino 4 Oxobutanoic Acid

Exploration of Novel Therapeutic Areas and Biomedical Applications

The core structure of 4-(Cycloheptylamino)-4-oxobutanoic acid, belonging to the succinamic acid class, provides a logical starting point for investigating its therapeutic potential. Structurally related butyrates and succinamic acid derivatives have demonstrated anti-inflammatory and anticancer properties. nih.govnih.gov For instance, studies on α-hydroxy succinamic acid (α-HSA) have shown it possesses antiproliferative action and can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic genes. nih.govnih.gov Another related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, has been identified as a potent anti-inflammatory and immunomodulatory agent. nih.gov

Based on these precedents, future research could systematically evaluate this compound across a panel of assays targeting various diseases. The initial focus could be on oncology and inflammatory conditions, leveraging the known activities of similar chemical scaffolds. The cycloheptyl group's influence on lipophilicity and binding affinity could offer unique pharmacological properties compared to other derivatives, warranting a thorough investigation.

Table 1: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale Based on Structural Analogs Potential Molecular Targets to Investigate
Oncology Succinamic acid derivatives have shown antiproliferative and pro-apoptotic effects in cancer cells. nih.govnih.gov Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), Apoptotic pathway proteins (e.g., p53, Bax). nih.govmdpi.com
Inflammatory Diseases Related 4-oxobutanoic acid derivatives exhibit anti-inflammatory and immunomodulatory activity. nih.gov Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), Pro-inflammatory cytokine pathways. nih.gov

| Neurodegenerative Diseases | Some HDAC inhibitors, a class to which hydroxamic acids (related to succinamic acids) belong, are explored for neuroprotection. mdpi.com | Brain-specific HDAC isoforms, pathways involved in oxidative stress and protein aggregation. |

Development of Advanced Drug Delivery Systems

For any small molecule to be therapeutically effective, its delivery to the target site is crucial. The physicochemical properties of this compound, such as its solubility, stability, and permeability, will dictate the need for advanced drug delivery systems (DDS). The presence of a carboxylic acid group and an amide linkage offers opportunities for chemical conjugation to various carrier systems.

Future research could focus on developing nano- and micro-particle formulations to improve the compound's pharmacokinetic profile. Polymeric drug delivery systems, utilizing natural polymers like chitosan and its derivatives, are a promising avenue. mdpi.com For example, succinyl chitosan, which is biocompatible and less biodegradable than native chitosan, can be used to create conjugates that provide prolonged, controlled release of a therapeutic agent. nih.gov This approach could enhance bioavailability and reduce the frequency of administration.

Table 2: Potential Drug Delivery Strategies

Delivery System Type Mechanism and Rationale Potential Advantages
Polymer-Drug Conjugates Covalent linkage of the compound's carboxylic acid to polymers like succinyl chitosan. nih.gov Improved solubility, prolonged circulation time, potential for targeted delivery. mdpi.com
Lipid-Based Nanoparticles Encapsulation of the compound within liposomes or solid lipid nanoparticles. Enhanced permeability across biological membranes, protection from enzymatic degradation.

| Micellar Systems | Formation of micelles with amphiphilic block copolymers to encapsulate the drug. | Increased solubility of poorly soluble compounds, ability to target specific tissues. |

Integration into High-Throughput Screening Campaigns for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries against specific biological targets. nih.gov this compound, as a small molecule, is an ideal candidate for inclusion in such libraries. Its structural features can be systematically modified to generate a focused library of analogs, enabling a comprehensive structure-activity relationship (SAR) study.

Future work should involve screening this compound and its derivatives against a diverse array of targets, including enzymes, receptors, and protein-protein interactions. nih.gov HTS campaigns can efficiently identify initial "hits"—compounds that exhibit activity against a target of interest. These hits can then be optimized through medicinal chemistry to improve potency, selectivity, and drug-like properties, ultimately leading to the discovery of novel lead compounds for preclinical development.

Collaborative Research Initiatives and Interdisciplinary Studies

The journey of a compound from initial discovery to a potential therapeutic is inherently complex and requires a multidisciplinary approach. Advancing the research on this compound will necessitate robust collaborations between experts in various fields.

Such initiatives are crucial for leveraging specialized expertise and resources that may not be available within a single research group. schrodinger.com For example, partnerships between academic institutions with novel biological insights and biotechnology companies with advanced drug discovery platforms can accelerate progress. gilead.comworldpharmaceuticals.net These collaborations often involve sharing data, chemical libraries, and technological capabilities to tackle complex research challenges. morningstar.comglpg.com The development of this specific compound would benefit from a consortium of medicinal chemists for analog synthesis, computational scientists for molecular modeling, pharmacologists for in vitro and in vivo testing, and formulation scientists for developing effective delivery systems.

Table 3: Key Compound Names Mentioned

Compound Name
This compound
α-hydroxy succinamic acid

Q & A

Q. Data Contradiction Mitigation :

  • Validate results using orthogonal assays (e.g., fluorescence-based inhibition or crystallography for binding mode analysis) .

How can contradictory biological activity data across studies be resolved?

Advanced Question
Contradictions often arise from structural variations (e.g., cycloheptyl vs. phenyl substituents) or assay conditions. Strategies include:

  • Comparative Analysis : Tabulate IC50_{50}, solubility, and logP values against analogs. For example:
CompoundEnzyme TargetIC50_{50} (µM)logPSolubility (mg/mL)
This compoundKYN-3-OHasePending~2.51.2 (pH 7.4)
4-(2-Fluorophenyl)-4-oxobutanoic acidKYN-3-OHase12.52.80.9 (pH 7.4)
4-Phenylbutanoic acidN/AN/A2.15.6 (pH 7.4)
  • Mechanistic Studies : Use molecular docking to compare binding affinities. The cycloheptyl group’s bulk may sterically hinder enzyme interactions, reducing activity compared to smaller substituents .
  • Standardization : Replicate assays under identical conditions (pH, temperature, cofactors) to isolate structural effects .

What advanced spectroscopic methods can elucidate the compound’s interaction with biological targets?

Advanced Question

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., KYN-3-OHase) to resolve binding modes. This approach confirmed hydrogen bonding between 4-oxobutanoic acid derivatives and active-site residues in related studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare affinity with fluorophenyl analogs .
  • NMR Titration : Monitor chemical shift perturbations in 1H^1H-NMR spectra upon titrating the compound into enzyme solutions to identify interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.